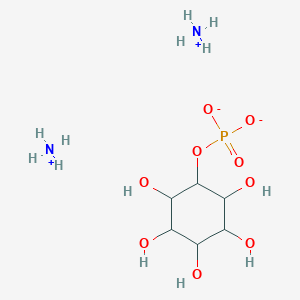

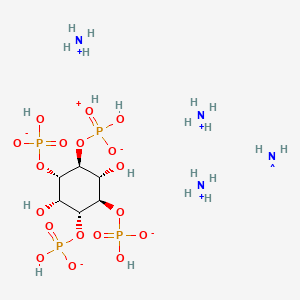

Diazanium;(2,3,4,5,6-pentahydroxycyclohexyl) phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-myo-Inositol-4-phosphate (ammonium salt): is a member of the inositol phosphate molecular family. These compounds play critical roles as small, soluble second messengers in the transmission of cellular signals. D-myo-Inositol-4-phosphate is particularly significant in cell signaling and regulation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-myo-Inositol-4-phosphate can be synthesized through the dephosphorylation of D-myo-Inositol-1,4-bisphosphate by inositol polyphosphate 1-phosphatase. The reaction typically occurs under mild conditions with the enzyme acting as a catalyst .

Industrial Production Methods: Industrial production of D-myo-Inositol-4-phosphate (ammonium salt) involves the large-scale enzymatic dephosphorylation of D-myo-Inositol-1,4-bisphosphate. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Dephosphorylation: D-myo-Inositol-4-phosphate can undergo dephosphorylation to form inositol.

Phosphorylation: It can also be phosphorylated to form higher inositol phosphates, such as D-myo-Inositol-1,4-bisphosphate.

Common Reagents and Conditions:

Dephosphorylation: Inositol monophosphatase, mild aqueous conditions.

Phosphorylation: Kinases, ATP, and appropriate buffer conditions.

Major Products:

Dephosphorylation: Inositol.

Phosphorylation: D-myo-Inositol-1,4-bisphosphate.

Scientific Research Applications

D-myo-Inositol-4-phosphate (ammonium salt) is widely used in scientific research due to its role in cellular signaling. Some key applications include:

Mechanism of Action

D-myo-Inositol-4-phosphate exerts its effects by acting as a second messenger in cellular signaling pathways. It is involved in the regulation of intracellular calcium levels by binding to its receptor on the endoplasmic reticulum, leading to the opening of calcium channels and an increase in intracellular calcium concentration . This process is crucial for various cellular functions, including muscle contraction, secretion, and metabolism .

Comparison with Similar Compounds

D-myo-Inositol-1,4,5-trisphosphate: Another inositol phosphate involved in calcium signaling.

D-myo-Inositol-1,3,4,5-tetrakisphosphate: Plays a role in regulating cellular processes such as cell growth and differentiation.

D-myo-Inositol-1,4-bisphosphate: A precursor in the synthesis of D-myo-Inositol-4-phosphate.

Uniqueness: D-myo-Inositol-4-phosphate is unique due to its specific role in the dephosphorylation pathway and its involvement in the regulation of intracellular calcium levels. Unlike other inositol phosphates, it is specifically formed by the dephosphorylation of D-myo-Inositol-1,4-bisphosphate and can be further dephosphorylated to inositol .

Properties

Molecular Formula |

C6H19N2O9P |

|---|---|

Molecular Weight |

294.20 g/mol |

IUPAC Name |

diazanium;(2,3,4,5,6-pentahydroxycyclohexyl) phosphate |

InChI |

InChI=1S/C6H13O9P.2H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;;/h1-11H,(H2,12,13,14);2*1H3 |

InChI Key |

HULWABRHGYHABN-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O.[NH4+].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766842.png)

![(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766877.png)

![(E)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766906.png)